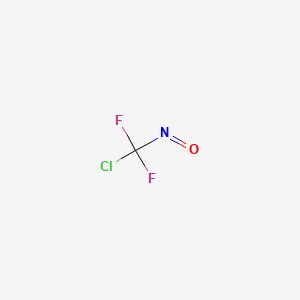
Methane, chlorodifluoronitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, chlorodifluoronitroso- is a chemical compound with the molecular formula CClF₂NO It is a derivative of methane where two hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methane, chlorodifluoronitroso- can be synthesized through the reaction of chlorodifluoromethane with nitrosyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods: Industrial production of methane, chlorodifluoronitroso- involves the large-scale reaction of chlorodifluoromethane with nitrosyl chloride in the presence of a suitable catalyst. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Methane, chlorodifluoronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorodifluoronitroso oxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Chlorodifluoronitroso oxide.
Reduction: Chlorodifluoromethanamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Methane, chlorodifluoronitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitroso compounds.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific pathways involving nitroso groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methane, chlorodifluoronitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, impacting processes such as oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Methane, chlorodifluoronitroso- can be compared with other similar compounds, such as:
Chlorodifluoromethane (CHClF₂): Lacks the nitroso group, making it less reactive in redox reactions.
Nitrosomethane (CH₃NO): Contains a nitroso group but lacks the halogen atoms, resulting in different chemical properties.
Difluoronitrosomethane (CF₂NO): Similar structure but without the chlorine atom, leading to variations in reactivity and stability.
Methane, chlorodifluoronitroso- is unique due to the presence of both halogen atoms and a nitroso group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
421-13-6 |
|---|---|
Fórmula molecular |
CClF2NO |
Peso molecular |
115.47 g/mol |
Nombre IUPAC |
chloro-difluoro-nitrosomethane |
InChI |
InChI=1S/CClF2NO/c2-1(3,4)5-6 |
Clave InChI |
ZDFLALVBYPQYCS-UHFFFAOYSA-N |
SMILES canónico |
C(N=O)(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




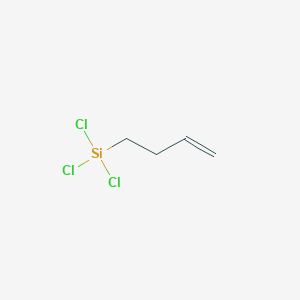
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
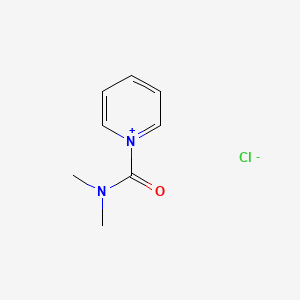
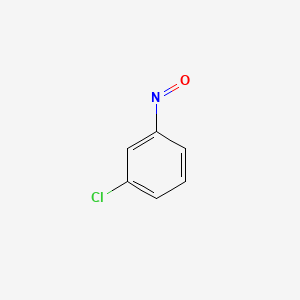

![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)
![Naphtho[1,2-c]thiophene](/img/structure/B14749731.png)

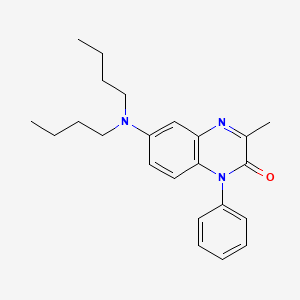

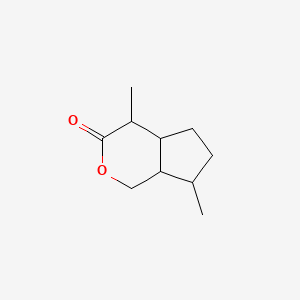
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
